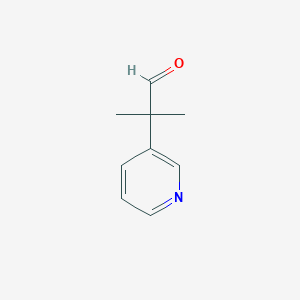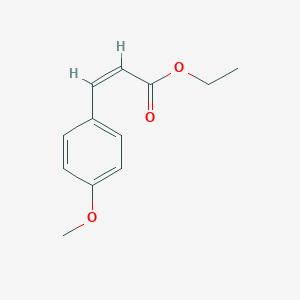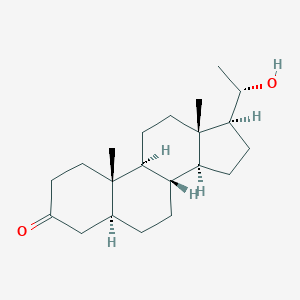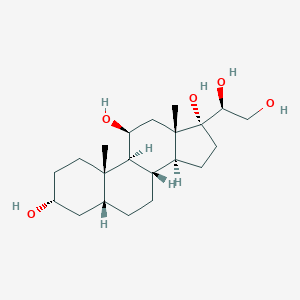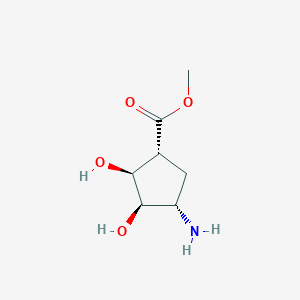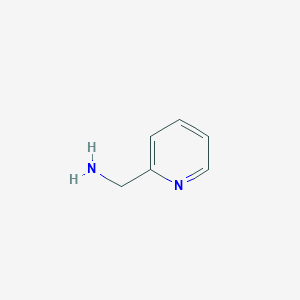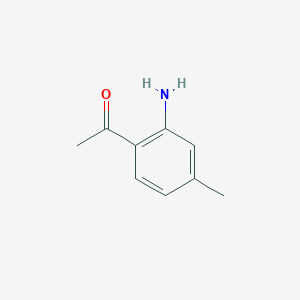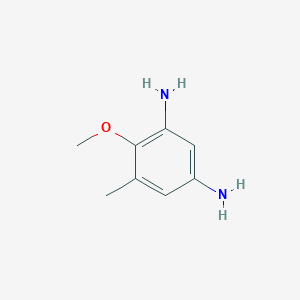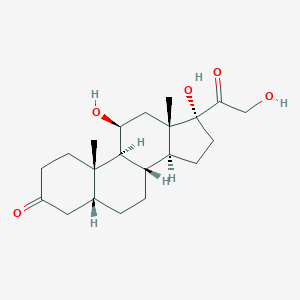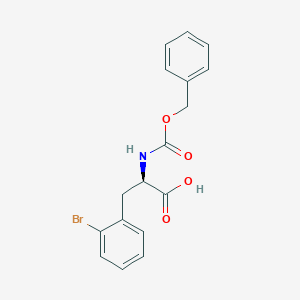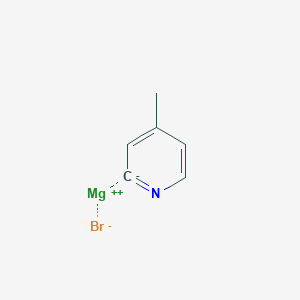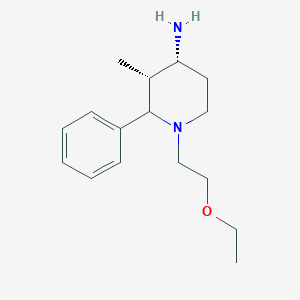
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as cis-PEC and is a chiral amine with a piperidine ring structure. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cis-PEC.
Wissenschaftliche Forschungsanwendungen
Cis-PEC has been extensively studied for its potential applications in medicinal chemistry, catalysis, and material science. In medicinal chemistry, cis-PEC has shown promising results as a chiral building block for the synthesis of various pharmaceuticals. It has been used in the synthesis of antihistamines, antiarrhythmic agents, and anti-inflammatory drugs. Cis-PEC has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity and catalytic activity. In material science, cis-PEC has been used as a precursor for the synthesis of various organic materials, including polymers and dendrimers.
Wirkmechanismus
The mechanism of action of cis-PEC is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It can also act as a ligand in metal-catalyzed reactions, where it coordinates to the metal center and activates the substrate.
Biochemische Und Physiologische Effekte
Cis-PEC has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-PEC has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. It has also shown excellent enantioselectivity and catalytic activity in asymmetric synthesis reactions. However, the limitations of cis-PEC include its high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on cis-PEC. One area of research could be the development of new synthetic methods for the preparation of cis-PEC. Another area of research could be the investigation of its potential applications in drug discovery and development. Additionally, the use of cis-PEC as a chiral auxiliary in asymmetric catalysis could be further explored. Finally, the development of new materials using cis-PEC as a precursor could also be an area of future research.
Conclusion:
In conclusion, cis-PEC is a chiral amine with potential applications in medicinal chemistry, catalysis, and material science. The synthesis of cis-PEC is relatively straightforward, and it has shown excellent enantioselectivity and catalytic activity in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of cis-PEC involves the reaction of N-phenylpiperidin-4-amine with 2-ethoxyethyl chloride and 3-methyl-1-butanol in the presence of a base. The reaction takes place at room temperature and yields cis-PEC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
125080-82-2 |
|---|---|
Produktname |
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- |
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15-,16?/m1/s1 |
InChI-Schlüssel |
YWENPTPCTWCPKC-CWSLVUQWSA-N |
Isomerische SMILES |
CCOCCN1CC[C@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
Kanonische SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
Synonyme |
(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




